(Z)-5-(3-nitrobenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-5-(3-nitrobenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family This compound is characterized by the presence of a thiazolidinone ring, a nitrobenzylidene group, and a phenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(3-nitrobenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one typically involves the condensation of 3-nitrobenzaldehyde with 3-phenethyl-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-(3-nitrobenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted thiazolidinones.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-(3-nitrobenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and expand their applications.
Mechanism of Action
The mechanism of action of (Z)-5-(3-nitrobenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzylidene group can participate in redox reactions, while the thiazolidinone ring can interact with biological macromolecules. These interactions can lead to the modulation of biological pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-5-(3-nitrobenzylidene)-2-thioxothiazolidin-4-one
- (Z)-5-(4-nitrobenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one
- (Z)-5-(3-nitrobenzylidene)-3-methyl-2-thioxothiazolidin-4-one
Uniqueness
(Z)-5-(3-nitrobenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one is unique due to the presence of the phenethyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
(5Z)-5-[(3-nitrophenyl)methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c21-17-16(12-14-7-4-8-15(11-14)20(22)23)25-18(24)19(17)10-9-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWXLNNCQXTAER-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.